molecular formula C27H30O14 B190895 Daidzein-4,7-diglucoside CAS No. 53681-67-7

Daidzein-4,7-diglucoside

Cat. No. B190895
CAS RN: 53681-67-7
M. Wt: 578.5 g/mol
InChI Key: VWEWSCDQMVNOJP-IPOZFMEPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Daidzein-4,7-diglucoside is a natural product that can be isolated from Radix puerariae . It contains isoflavones (daidzein or 4, 7-dihydroxyisoflavone and formononetin) and isoflavone glycosides (daidzin, daidzein-4, 7-diglucoside, puerarin, puerarin-7-xyloside, pueraria glycosides (PG)-l-6, etc.), flavonoids, coumarins (6,7-dimethoxycoumarin) .


Synthesis Analysis

The synthesis of Daidzein-4,7-diglucoside involves selective 7-deacetylation of 4’,7-di-O-acetyldaidzein . Daidzin, a natural isoflavone glycoside, can be isolated from the seeds and rhizomes of leguminous plants such as Glycine max (soybean), Pueraria lobata, alfalfa, Trifolium pratense, Sophora tonkinensis, Dalbergia hupeana, Piptanthus nepalensis .


Molecular Structure Analysis

The molecular structure of Daidzein-4,7-diglucoside is complex, with a molecular formula of C27H30O14 . The IUPAC name is 7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one .


Physical And Chemical Properties Analysis

Daidzein-4,7-diglucoside has a molecular weight of 578.5 g/mol . It has a Hydrogen Bond Donor Count of 8 and a Hydrogen Bond Acceptor Count of 14 . The compound has a Rotatable Bond Count of 7 and a Topological Polar Surface Area of 225 Ų . The Exact Mass and Monoisotopic Mass of the compound are 578.16355563 g/mol .

Scientific Research Applications

  • Anti-Allergic and Anti-Inflammatory Applications : Daidzein glycosides, including daidzein-4,7-diglucoside, have shown higher anti-allergic activity, such as inhibitory activity against histamine release, and anti-inflammatory effects compared to daidzein itself. This is attributed to the enhanced water-solubility and improved biological activity due to glycosylation (Fujitaka et al., 2019).

  • Pharmacological Applications in Various Diseases : Research has highlighted the pharmacological potential of daidzein in treating diseases such as oxidative stress, cancer, obesity, cardiovascular disorders, and diabetes. Its modified forms, including daidzein-4,7-diglucoside, have been investigated for better efficacy and bioavailability using nanotechnology-based formulations (Singh et al., 2023).

  • Antioxidant Activity : Daidzein derivatives, including its 4,7-diglucoside form, have demonstrated antioxidant properties. For instance, the synthesis of xylooligosaccharides of daidzein exhibited significant antioxidant activities, such as DPPH free-radical scavenging (Shimoda et al., 2011).

  • Anti-Cancer Potential : Daidzein has shown significant potential in cancer therapy, especially in breast cancer. Its glycosylated forms, including daidzein-4,7-diglucoside, are being studied for enhanced therapeutic applications. Daidzein and its derivatives induce apoptosis in cancer cells and inhibit tumor growth (Liu et al., 2012).

  • Anti-Diabetic Properties : Studies show that daidzein inhibits α-glucosidase and α-amylase activities, which are crucial in managing postprandial hyperglycemia in diabetes. Daidzein-4,7-diglucoside and related compounds could be effective in suppressing blood glucose levels (Park et al., 2013).

  • Metabolic Studies : Understanding the metabolism of daidzein, including its diglucoside form, is crucial for its therapeutic applications. Research has focused on identifying and quantifying its metabolites to understand their pharmacological properties and biological effects (Hosoda et al., 2010).

properties

IUPAC Name

7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O14/c28-8-17-20(31)22(33)24(35)26(40-17)38-12-3-1-11(2-4-12)15-10-37-16-7-13(5-6-14(16)19(15)30)39-27-25(36)23(34)21(32)18(9-29)41-27/h1-7,10,17-18,20-29,31-36H,8-9H2/t17-,18-,20-,21-,22+,23+,24-,25-,26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWEWSCDQMVNOJP-IPOZFMEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00201934
Record name Daidzein-4,7-diglucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00201934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

578.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one

CAS RN

53681-67-7
Record name Daidzein 4′,7-diglucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53681-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Daidzein-4,7-diglucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053681677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Daidzein-4,7-diglucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00201934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Daidzein-4,7-diglucoside
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Daidzein-4,7-diglucoside
Reactant of Route 3
Reactant of Route 3
Daidzein-4,7-diglucoside
Reactant of Route 4
Daidzein-4,7-diglucoside
Reactant of Route 5
Daidzein-4,7-diglucoside
Reactant of Route 6
Daidzein-4,7-diglucoside

Citations

For This Compound
107
Citations
WM Keung, O LAzo, L Kunze… - Proceedings of the …, 1996 - National Acad Sciences
The dose effect of pure daidzin on the suppression of ethanol intake in Syrian golden hamsters was compared with that of crude daidzin contained in a methanol extract of Radix …
Number of citations: 80 www.pnas.org
CY Yang, CC Chen, SJ Lin, CC Chen… - 作物, 環境與生物資訊, 2005 - airitilibrary.com
Radix of Pueraria spp. is a popular traditional Chinese medicine. There are two major species of Pueraria in Taiwan, ie, Pueraria montana and Pueraria lobata. The major constituents …
Number of citations: 4 www.airitilibrary.com
S Li, Y Li, Y Wang, R Li, H Niu, C Liu… - Journal of Separation …, 2022 - Wiley Online Library
A simple and efficient method was developed for the rapid screening and identification of ligands for monoamine oxidase B. A new ionic‐liquid‐based ultrasound‐assisted extraction …
J Kinjo, J Furusawa, J Baba, T TAKESHITA… - Chemical and …, 1987 - jstage.jst.go.jp
Puerariae Radix, the root of Pueraria lobata(WILLD.) OHWI (Leguminosae), is a very important Chinese traditional medicine. It has been used as an antipyretic and spasmolytic agent. …
Number of citations: 229 www.jstage.jst.go.jp
AMA Morgan, MN Jeon, MH Jeong… - Natural Product …, 2016 - synapse.koreamed.org
Phytochemical investigation of the stems of Pueraria lobata (Wild) Ohwi (Leguminosae), led to the isolation of eighteen known compounds: β-amyrone (1),(+)-pinoresinol (2),(+)-…
Number of citations: 15 synapse.koreamed.org
JH Oh, SE Baek, WY Lee, JY Baek, TA Trinh, DH Park… - Biomolecules, 2019 - mdpi.com
This study was conducted to evaluate the biological activities of Pueraria lobata (PL) on menopause-related metabolic diseases and to explore the underlying mechanism of PL by …
Number of citations: 7 www.mdpi.com
葛根 - … Fingerprinting Technology Of The Commonly-used …, 2012 - books.google.com
Radix puerariae is the dried root of wild Pueraria lobata (Willd.) Ohwi or Pueraria thomsonii Benth. Wild Pueraria lobata is mainly found in Hunan, Henan, Guangdong, Zhejiang and …
Number of citations: 2 books.google.com
LN Guo, DD Wang, Y Pei, R Wang, XP Chen… - Drug Evaluation …, 2019 - cabdirect.org
Objective To study the Pueraria lobata by system network pharmacology method, investigate the relations between main components-targets, targets-diseases and by analyzing the …
Number of citations: 4 www.cabdirect.org
J Li, W Wang, D Bu, J Zou, Y Wang, Y Jia, S Yu… - 2021 - researchsquare.com
Background and objective: Myocardial Infarction (MI) is a cardiovascular disease with a high morbidity and mortality rate. While MI is currently treated with pharmaceuticals, there is a …
Number of citations: 1 www.researchsquare.com
WM Keung, BL Vallee - Phytochemistry, 1998 - Elsevier
Kudzu (Pueraria lobata) is one of the earliest medicinal plants used in traditional Chinese medicine. It has many profound pharmacological actions including antidipsotropic (antialcohol …
Number of citations: 349 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.